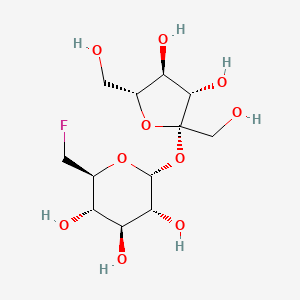
beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside: is a synthetic carbohydrate derivative. It is structurally related to sucrose, with a fluorine atom replacing a hydroxyl group on the glucose moiety. This modification imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose and fructose are protected using suitable protecting groups to prevent unwanted reactions.
Fluorination: The protected glucose derivative undergoes fluorination at the 6-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated glucose derivative is then coupled with a protected fructose derivative through a glycosylation reaction, often using a Lewis acid catalyst.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent due to its unique properties.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside involves its interaction with specific molecular targets:
Enzymes: The compound can inhibit or activate enzymes involved in carbohydrate metabolism.
Pathways: It may affect metabolic pathways by altering the activity of key enzymes, leading to changes in the levels of metabolites.
類似化合物との比較
Similar Compounds
Sucrose: Structurally similar but lacks the fluorine atom.
6-Deoxy-6-fluoro-glucose: Similar fluorinated glucose derivative but not coupled with fructose.
Fluorinated Carbohydrates: Other carbohydrates with fluorine substitutions.
Uniqueness
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside is unique due to its specific fluorination pattern and glycosidic linkage, which confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
76410-48-5 |
|---|---|
分子式 |
C12H21FO10 |
分子量 |
344.29 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6S)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(fluoromethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H21FO10/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,14-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChIキー |
CJIIJJVAEJJVLO-UGDNZRGBSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CF)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)CF)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















